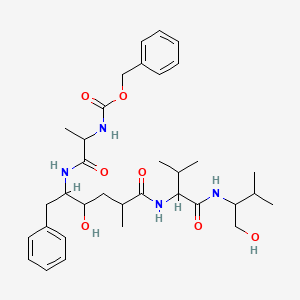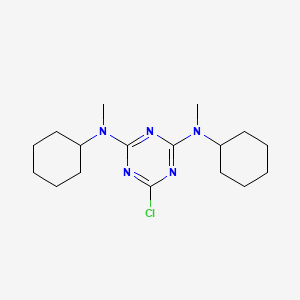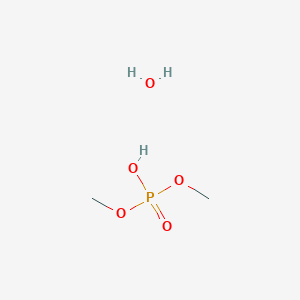
Dimethyl hydrogen phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl hydrogen phosphate;hydrate is an organophosphorus compound with the molecular formula C₂H₇O₄P. It is a colorless liquid that is soluble in water and has a molecular weight of 126.0483 g/mol . This compound is known for its reactivity due to the presence of the phosphorus-hydrogen bond, making it a valuable reagent in various chemical reactions .
Preparation Methods
Dimethyl hydrogen phosphate;hydrate can be synthesized through the methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol . The reaction conditions typically involve the use of methanol as a solvent and a controlled temperature to ensure the complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product.
Chemical Reactions Analysis
Dimethyl hydrogen phosphate;hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form dimethyl phosphate.
Reduction: It can be reduced to form dimethyl phosphite.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus-hydrogen bond is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl hydrogen phosphate;hydrate has a wide range of scientific research applications:
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the preparation of various biochemical reagents.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl hydrogen phosphate;hydrate involves the reactivity of the phosphorus-hydrogen bond. This bond can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Dimethyl hydrogen phosphate;hydrate can be compared with other similar compounds such as dimethyl phosphite and dimethyl phosphonate . These compounds share similar chemical structures but differ in their reactivity and applications. For example:
Dimethyl phosphite: Known for its use as a reagent in the synthesis of other organophosphorus compounds.
Dimethyl phosphonate: Used in the production of flame retardants and plasticizers.
The uniqueness of this compound lies in its high reactivity due to the presence of the phosphorus-hydrogen bond, making it a versatile reagent in various chemical reactions.
Properties
CAS No. |
142081-59-2 |
|---|---|
Molecular Formula |
C2H9O5P |
Molecular Weight |
144.06 g/mol |
IUPAC Name |
dimethyl hydrogen phosphate;hydrate |
InChI |
InChI=1S/C2H7O4P.H2O/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);1H2 |
InChI Key |
WKYABYHLMUHDCN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


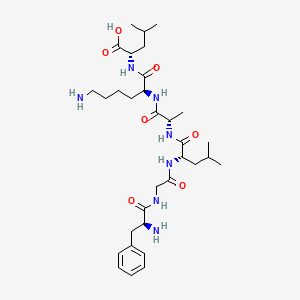
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)

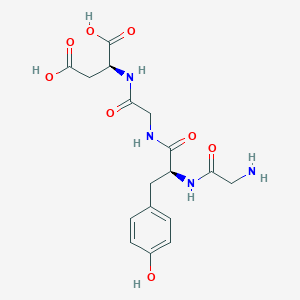

![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
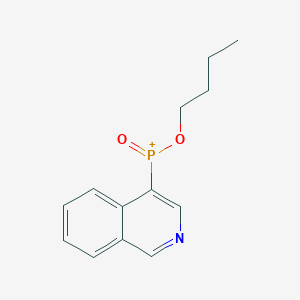
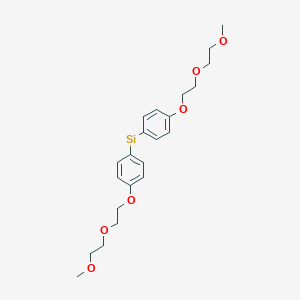
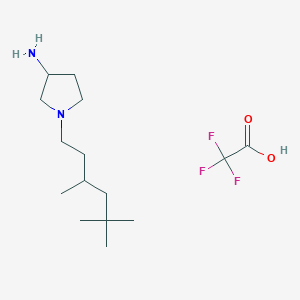
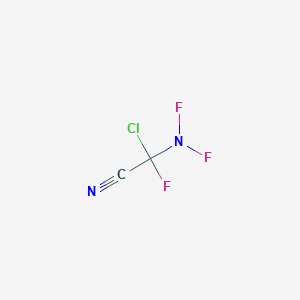
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)
